Cas no 1261578-90-8 (5-Hydroxyquinoline-4-acetic acid)

5-Hydroxyquinoline-4-acetic acid structure
1261578-90-8 structure
商品名:5-Hydroxyquinoline-4-acetic acid
CAS番号:1261578-90-8
MF:C11H9NO3
メガワット:203.194062948227
CID:4822494

5-Hydroxyquinoline-4-acetic acid 化学的及び物理的性質

名前と識別子

    • 5-Hydroxyquinoline-4-acetic acid
    • インチ: 1S/C11H9NO3/c13-9-3-1-2-8-11(9)7(4-5-12-8)6-10(14)15/h1-5,13H,6H2,(H,14,15)
    • InChIKey: HKAKTGBFUJNEQY-UHFFFAOYSA-N
    • ほほえんだ: OC1=CC=CC2C1=C(C=CN=2)CC(=O)O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 244
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 70.4

5-Hydroxyquinoline-4-acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A189000526-500mg
5-Hydroxyquinoline-4-acetic acid
1261578-90-8 98%
500mg
$1099.56 2023-09-03
Alichem
A189000526-250mg
5-Hydroxyquinoline-4-acetic acid
1261578-90-8 98%
250mg
$785.85 2023-09-03
Alichem
A189000526-1g
5-Hydroxyquinoline-4-acetic acid
1261578-90-8 98%
1g
$1966.19 2023-09-03

5-Hydroxyquinoline-4-acetic acid 関連文献

5-Hydroxyquinoline-4-acetic acidに関する追加情報

Introduction to 5-Hydroxyquinoline-4-acetic acid (CAS No. 1261578-90-8) and Its Emerging Applications in Chemical Biology

5-Hydroxyquinoline-4-acetic acid, identified by the chemical abstracts service number CAS No. 1261578-90-8, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile biological activities. This compound belongs to the quinoline family, which is well-documented for its pharmacological significance, particularly in the development of antimicrobial, antimalarial, and anticancer agents. The presence of both hydroxyl and carboxylic acid functional groups in 5-Hydroxyquinoline-4-acetic acid enhances its reactivity, making it a valuable scaffold for medicinal chemistry innovation.

The molecular structure of 5-Hydroxyquinoline-4-acetic acid consists of a quinoline core substituted with a hydroxyl group at the 5-position and a carboxylic acid moiety at the 4-position. This arrangement imparts distinct electronic and steric characteristics, enabling the compound to interact with biological targets in diverse ways. The quinoline ring system is known to exhibit binding affinity with metal ions, which is particularly relevant in the context of developing metallodrugs. Additionally, the carboxylic acid group facilitates salt formation, enhancing solubility and bioavailability—critical factors in drug formulation.

Recent advancements in computational chemistry have enabled the systematic screening of quinoline derivatives for their potential therapeutic applications. Studies indicate that modifications at the 4- and 5-positions of the quinoline ring can significantly alter pharmacokinetic profiles and target specificity. For instance, computational modeling has revealed that 5-Hydroxyquinoline-4-acetic acid exhibits favorable interactions with bacterial enzymes involved in DNA replication, suggesting its utility as an antimicrobial agent. These findings align with emerging research trends that emphasize structure-based drug design to overcome resistance mechanisms.

In parallel, experimental investigations have explored the role of 5-Hydroxyquinoline-4-acetic acid in modulating inflammatory pathways. Preclinical studies have demonstrated its ability to inhibit lipoxygenase enzymes, which are key mediators of oxidative stress in chronic inflammatory conditions. The hydroxyl group at the 5-position appears to play a critical role in this interaction, as evidenced by X-ray crystallographic studies of enzyme-inhibitor complexes. Such structural insights are invaluable for optimizing derivatives with enhanced efficacy and reduced side effects.

The compound’s potential extends beyond antimicrobial and anti-inflammatory applications. Emerging research highlights its role as a chelating agent for metal ions involved in neurodegenerative diseases. Transition metal dyshomeostasis is implicated in pathologies such as Alzheimer’s disease, where copper and iron accumulation contributes to oxidative damage. Initial cell culture assays suggest that 5-Hydroxyquinoline-4-acetic acid can selectively bind to copper ions, potentially mitigating their toxic effects without disrupting essential enzymatic processes.

Another promising avenue involves leveraging 5-Hydroxyquinoline-4-acetic acid as a precursor for bioconjugation strategies. Its carboxylic acid functionality allows for facile coupling with biomolecules such as peptides and nucleotides via amide bond formation. This capability is particularly relevant in targeted drug delivery systems, where covalent attachment can enhance receptor specificity. Recent patents have outlined methods for synthesizing peptidomimetics incorporating quinoline motifs, demonstrating the compound’s versatility as an intermediate in biopharmaceutical development.

The synthesis of 5-Hydroxyquinoline-4-acetic acid has been refined through multi-step organic transformations, including condensation reactions with appropriate acetoacetic esters followed by cyclization under controlled conditions. Advances in green chemistry have also been applied to improve yield and reduce waste, aligning with sustainable pharmaceutical manufacturing practices. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed for purity assessment, ensuring compliance with regulatory standards for preclinical testing.

Evaluation of 5-Hydroxyquinoline-4-acetic acid’s pharmacokinetic properties has revealed moderate oral bioavailability coupled with extensive tissue distribution. Animal models have shown rapid clearance via renal excretion, suggesting manageable systemic exposure. However, potential interactions with cytochrome P450 enzymes warrant further investigation to assess metabolic pathways and drug-drug interactions—a critical consideration for clinical translation.

The future development pipeline for 5-Hydroxyquinoline-4-acetic acid includes exploration as an adjuvant therapy alongside existing treatments for infectious diseases and chronic inflammation. Collaborative efforts between academic researchers and pharmaceutical companies are underway to validate preclinical findings through Phase I/II clinical trials. The compound’s dual functionality—metal chelation coupled with enzyme inhibition—provides a compelling rationale for its continued study in translational medicine.

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